molecular formula C19H18N4O B2521897 2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole CAS No. 921801-38-9

2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

Cat. No.: B2521897
CAS No.: 921801-38-9
M. Wt: 318.38
InChI Key: VEAYBOIOHNQJEH-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isopropyl group at position 2 and a 1-(pyridin-3-ylmethyl)-1H-indol-2-yl moiety at position 3. The indole and pyridine groups are pharmacologically significant, often associated with enzyme inhibition and receptor modulation . The pyridin-3-ylmethyl substitution likely enhances solubility and bioavailability compared to purely aromatic substituents.

Properties

IUPAC Name

2-propan-2-yl-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-13(2)18-21-22-19(24-18)17-10-15-7-3-4-8-16(15)23(17)12-14-6-5-9-20-11-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAYBOIOHNQJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-1H-indole-3-carboxylic acid hydrazide with pyridine-3-carboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results.

CompoundActivityReference
2-Isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazoleAntibacterial
5-(Pyridine-2-Yl)-1,3,4-Oxadiazol DerivativesAntimicrobial

Antioxidant Properties

The antioxidant potential of this compound has also been investigated. Studies indicate that oxadiazole derivatives can scavenge free radicals effectively, suggesting their utility in preventing oxidative stress-related diseases.

Anticancer Activity

Research has indicated that oxadiazole derivatives can act as tubulin inhibitors, interfering with cancer cell mitosis. This mechanism positions this compound as a candidate for further development in cancer therapeutics.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their biological activities. The results showed that several compounds exhibited strong antibacterial and anticancer properties in vitro. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced biological efficacy.

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on related oxadiazole compounds demonstrated favorable interactions with target proteins involved in bacterial resistance mechanisms. This computational approach aids in predicting the binding affinity and optimizing lead compounds for drug development.

Mechanism of Action

The mechanism of action of 2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, disrupting their normal function and leading to the desired biological outcome.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between the target compound and related 1,3,4-oxadiazole derivatives:

Compound Name Substituents (Position 2 and 5) Molecular Formula Key Functional Groups Biological Activity/Notes References
2-Isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole Isopropyl (C2), 1-(pyridin-3-ylmethyl)indol-2-yl (C5) C₁₈H₁₇N₅O* Pyridine, indole, oxadiazole Potential β-glucuronidase inhibition (inferred)
2-((1H-Indol-2-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole Indol-2-ylmethyl (C2), p-tolyl (C5) C₁₈H₁₅N₃O Indole, methylphenyl β-Glucuronidase inhibitor (IC₅₀: 12.4 µM)
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol Indol-3-ylmethyl (C5), thiol (C2) C₁₁H₉N₃OS Thiol, indole Precursor for S-alkylated derivatives
2-Isopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole Isopropyl (C2), thiophene-sulfonyl piperidine (C5) C₁₄H₁₉N₃O₃S₂ Thiophene, sulfonyl, piperidine Structural data only; no activity reported

*Calculated molecular formula based on structural analysis.

Physicochemical Properties

  • Solubility : Pyridine substitution introduces polarity, likely enhancing aqueous solubility relative to thiophene-sulfonyl analogs (e.g., compounds) .

Biological Activity

2-Isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a compound characterized by its unique oxadiazole structure combined with indole and pyridine moieties. This structural configuration has been linked to a wide range of biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The compound's chemical formula is C19H18N4OC_{19}H_{18}N_{4}O with a molecular weight of 318.4 g/mol. Its structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the indole and pyridine groups enhances its pharmacological potential.

PropertyValue
Molecular FormulaC19H18N4O
Molecular Weight318.4 g/mol
CAS Number921801-38-9

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that various derivatives demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study:
Dhumal et al. (2016) synthesized several oxadiazole derivatives and tested their antitubercular activity against Mycobacterium bovis. The most active compounds inhibited bacterial growth effectively in both active and dormant states .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings:
In vitro studies indicated that derivatives of oxadiazole exhibited selective cytotoxicity against cancer cell lines such as PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma). The most promising compounds demonstrated IC50 values in the nanomolar range .

Anti-inflammatory Activity

Compounds with the oxadiazole structure have also been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Example:
A study indicated that certain oxadiazole derivatives significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting their potential as anti-inflammatory agents .

Neuroprotective Activity

Recent investigations have pointed towards the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage.

Findings:
Research demonstrated that specific derivatives could enhance neuronal survival and reduce apoptosis in models of neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole?

The synthesis of oxadiazole derivatives typically involves cyclization reactions using amidoxime precursors. For example, refluxing 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol for 6 hours, followed by acidification with HCl, yields the oxadiazole-thiol intermediate . Subsequent alkylation/aralkylation steps with appropriate reagents (e.g., isopropyl halides) can introduce the isopropyl group. Purification via recrystallization or chromatography is critical for achieving high purity .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation requires a combination of spectroscopic techniques:

  • 1H-NMR : To verify proton environments (e.g., pyridinylmethyl or indole protons).
  • Mass Spectrometry (EI-MS) : For molecular ion peaks matching the expected molecular weight.
  • IR Spectroscopy : To identify functional groups (e.g., C=N stretching in the oxadiazole ring) . Advanced methods like 2D NMR (e.g., HSQC, HMBC) may resolve overlapping signals in complex regions .

Q. What solvents and catalysts are recommended for oxadiazole ring formation?

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for cyclizing amidoximes into oxadiazoles under anhydrous conditions. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency. Catalysts like KOH or triethylamine (TEA) can improve yields .

Advanced Research Questions

Q. How can computational methods predict the pharmacokinetic properties of this compound?

In silico tools (e.g., SwissADME, QikProp) evaluate key parameters:

  • Lipophilicity (LogP) : The 1,3,4-oxadiazole ring improves hydrophilicity, potentially enhancing bioavailability .
  • Metabolic Stability : Molecular docking studies predict interactions with cytochrome P450 enzymes.
  • Toxicity : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks . Density Functional Theory (DFT) optimizes molecular geometry for target binding .

Q. What strategies address low yields in the final alkylation step?

Common challenges include steric hindrance from the isopropyl group or competing side reactions. Solutions:

  • Temperature Control : Lower reaction temperatures (0–5°C) reduce undesired byproducts.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity.
  • Protecting Groups : Temporarily blocking reactive sites (e.g., indole NH) improves regioselectivity .

Q. How do structural modifications influence biological activity?

  • Pyridinylmethyl Substitution : Enhances π-π stacking with biological targets (e.g., kinase enzymes).
  • Isopropyl Group : Increases lipophilicity, potentially improving blood-brain barrier penetration.
  • Oxadiazole Ring : Acts as a bioisostere for esters/amides, improving metabolic stability . Comparative studies with analogs (e.g., thiadiazoles) reveal activity trends against cancer or microbial targets .

Q. How should researchers resolve contradictions in reported biological activities?

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or impurity levels. Mitigation strategies:

  • Standardized Assays : Use validated protocols (e.g., microbroth dilution for antimicrobial testing) .
  • Purity Verification : HPLC or TLC (e.g., methanol:chloroform 2:8) ensures compound integrity .
  • Dose-Response Curves : Confirm activity across multiple concentrations .

Methodological Considerations

Q. What purification techniques are most effective for this compound?

  • Recrystallization : Ethanol or ethyl acetate removes unreacted starting materials.
  • Column Chromatography : Silica gel with hexane:ethyl acetate gradients resolves polar impurities .
  • HPLC : For analytical-scale purity checks using C18 columns and acetonitrile/water mobile phases .

Q. How can researchers optimize reaction conditions for scalability?

  • Solvent Selection : Replace ethanol with cheaper solvents (e.g., THF) without compromising yield.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized KOH) reduce waste.
  • Process Monitoring : In-line FTIR tracks reaction progress in real-time .

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